2-chloro-N-(pyridin-4-ylmethyl)quinoline-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-N-(pyridin-4-ylmethyl)quinoline-3-carboxamide is a synthetic organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(pyridin-4-ylmethyl)quinoline-3-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2-chloroquinoline-3-carboxylic acid and pyridin-4-ylmethanamine.
Amidation Reaction: The carboxylic acid group of 2-chloroquinoline-3-carboxylic acid is activated using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions to minimize waste and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(pyridin-4-ylmethyl)quinoline-3-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group at the 2-position of the quinoline ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The quinoline ring can undergo oxidation to form quinoline N-oxide derivatives or reduction to form dihydroquinoline derivatives.
Coupling Reactions: The compound can participate in Suzuki-Miyaura or Heck coupling reactions to form biaryl or styrene derivatives.
Common Reagents and Conditions
Substitution Reactions: Typically carried out in the presence of a base such as potassium carbonate (K2CO3) or sodium hydride (NaH) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Major Products Formed
Substitution: Formation of various substituted quinoline derivatives.
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of dihydroquinoline derivatives.
Scientific Research Applications
2-chloro-N-(pyridin-4-ylmethyl)quinoline-3-carboxamide has been explored for various scientific research applications:
Medicinal Chemistry: Investigated for its potential as an anticancer, antibacterial, and antiviral agent due to its ability to interact with biological targets.
Biological Studies: Used as a probe to study the mechanism of action of quinoline derivatives in biological systems.
Chemical Biology: Employed in the development of chemical probes to investigate cellular pathways and molecular interactions.
Mechanism of Action
The mechanism of action of 2-chloro-N-(pyridin-4-ylmethyl)quinoline-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist. The exact molecular pathways involved depend on the specific biological context and target .
Comparison with Similar Compounds
Similar Compounds
2-chloroquinoline-3-carboxamide: Lacks the pyridin-4-ylmethyl group, which may affect its biological activity.
N-(pyridin-4-ylmethyl)quinoline-3-carboxamide: Lacks the chloro group, which may influence its reactivity and interactions with biological targets.
Uniqueness
2-chloro-N-(pyridin-4-ylmethyl)quinoline-3-carboxamide is unique due to the presence of both the chloro and pyridin-4-ylmethyl groups, which contribute to its distinct chemical and biological properties. These structural features enable it to participate in a wide range of chemical reactions and interact with various biological targets, making it a valuable compound for research and potential therapeutic applications .
Properties
CAS No. |
325742-89-0 |
---|---|
Molecular Formula |
C16H12ClN3O |
Molecular Weight |
297.74 g/mol |
IUPAC Name |
2-chloro-N-(pyridin-4-ylmethyl)quinoline-3-carboxamide |
InChI |
InChI=1S/C16H12ClN3O/c17-15-13(9-12-3-1-2-4-14(12)20-15)16(21)19-10-11-5-7-18-8-6-11/h1-9H,10H2,(H,19,21) |
InChI Key |
SUFMGXRFGOESBK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=N2)Cl)C(=O)NCC3=CC=NC=C3 |
solubility |
43.4 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.